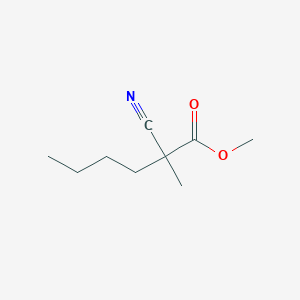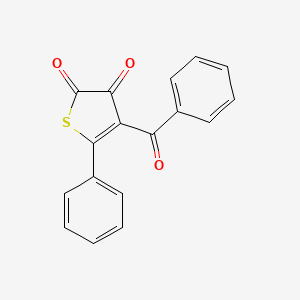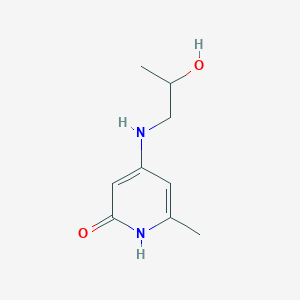
4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one is a heterocyclic compound that contains both a pyridine ring and an amino alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one typically involves the reaction of 6-methyl-2-pyridone with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis can further enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 4-(2-oxopropylamino)-6-methyl-1H-pyridin-2-one.
Reduction: Formation of 4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-ol.
Substitution: Formation of various N-substituted derivatives depending on the alkyl or acyl group used.
Scientific Research Applications
4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-hydroxyethylamino)-6-methyl-1H-pyridin-2-one
- 4-(2-hydroxybutylamino)-6-methyl-1H-pyridin-2-one
- 4-(2-hydroxyisopropylamino)-6-methyl-1H-pyridin-2-one
Uniqueness
4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropylamino group allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
61191-01-3 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-6-3-8(4-9(13)11-6)10-5-7(2)12/h3-4,7,12H,5H2,1-2H3,(H2,10,11,13) |
InChI Key |
LRBDTXSXXNTVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-N-[9-(5-methylfuran-2-yl)-9H-purin-6-yl]propanamide](/img/structure/B14587593.png)
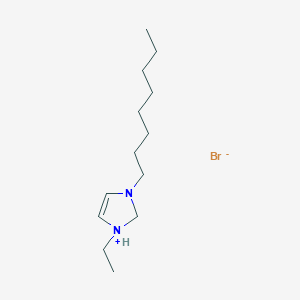
![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)

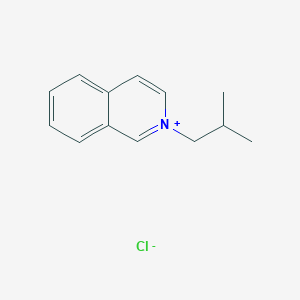

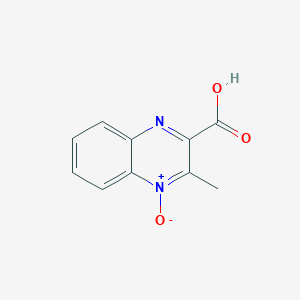
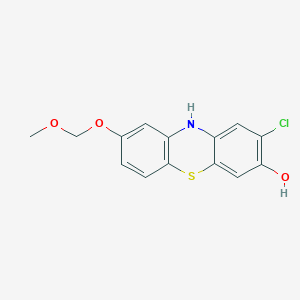
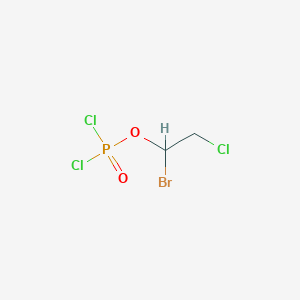
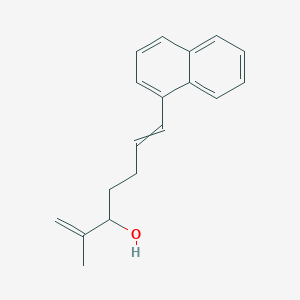
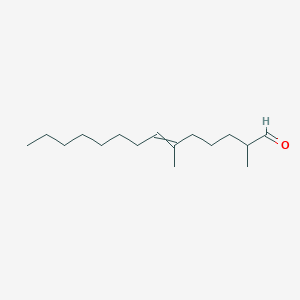
![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)
